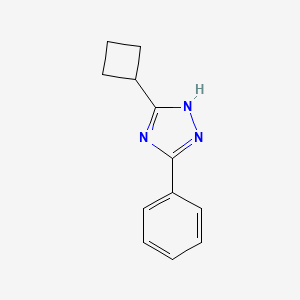

5-cyclobutyl-3-phenyl-1H-1,2,4-triazole

説明

5-Cyclobutyl-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclobutyl group at position 5 and a phenyl ring at position 2. This structure confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and materials science.

特性

IUPAC Name |

5-cyclobutyl-3-phenyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-10/h1-3,5-6,10H,4,7-8H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJJHVUXUYGCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization-Based Synthesis from Precursors

The classical approach to synthesize 5-cyclobutyl-3-phenyl-1H-1,2,4-triazole involves cyclization reactions starting from hydrazide and amide precursors that bear the cyclobutyl and phenyl substituents. Typically, a hydrazide derived from cyclobutanecarboxylic acid and a phenyl-substituted amide are reacted under conditions that promote ring closure to form the triazole heterocycle.

The molecular structure features a five-membered ring with three nitrogen atoms and two carbon atoms, with the cyclobutyl group attached at the 5-position and the phenyl group at the 3-position of the 1,2,4-triazole ring.

This method often requires the generation of an activated intermediate from the amide, which then reacts with the hydrazide to form the triazole ring.

One-Pot Synthesis Methods

Recent developments emphasize one-pot synthetic routes that streamline the preparation by combining multiple steps without isolating intermediates, thus improving efficiency and yield.

A reported method involves the acylation of suitable amine precursors with cyclobutanecarbonyl chloride in the presence of sodium acetate and acetic acid to form hydrazides, which then undergo heterocyclization directly in the reaction mixture.

The nucleophilic opening of intermediate heterocycles such as triazolo[c]quinazolines under acidic hydrolysis conditions facilitates the formation of the target 1,2,4-triazole derivatives with high yields (up to 98% reported for similar cyclopropyl analogs), suggesting applicability to cyclobutyl analogs.

Alternative one-pot methods start from 2-aminobenzonitrile derivatives converted into formimidamides, which then react with hydrazides to form the triazole ring, also yielding high purity products.

Improved Process Chemistry Using Activated Intermediates

A patented process describes an efficient synthesis of substituted 1,2,4-triazoles, including those with cycloalkyl and phenyl substituents, by reacting disubstituted amides with hydrazides via an activated intermediate.

The amide is first treated with phosphorus oxychloride (POCl3) to form an activated intermediate, which is then reacted with the hydrazide to yield the triazole compound.

This method avoids costly reagents like methyl triflate used in previous protocols and improves yields significantly.

The reaction conditions such as solvent choice, temperature, and pH are optimized to maximize product purity and yield.

Workup includes quenching, pH adjustment, and warming to isolate the final triazole product.

Summary Table of Preparation Methods

Research Findings and Considerations

The presence of the cyclobutyl group imparts unique steric and electronic effects that influence the reactivity of intermediates and the final biological activity of the compound.

The one-pot methods reduce purification steps and improve overall synthetic efficiency, which is advantageous for scale-up and pharmaceutical applications.

Use of activated intermediates via POCl3 activation is a robust route that balances cost, yield, and operational simplicity.

Characterization of the synthesized compounds typically involves elemental analysis, LC-MS, proton and carbon NMR spectroscopy, and sometimes X-ray crystallography to confirm structure and purity.

化学反応の分析

Types of Reactions

5-cyclobutyl-3-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazoles with various functional groups.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

5-Cyclobutyl-3-phenyl-1H-1,2,4-triazole serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for the introduction of various functional groups, facilitating the creation of diverse chemical entities. The synthesis typically involves cyclization reactions, often using cyclobutyl hydrazine and phenyl isocyanate under specific conditions such as solvent presence (ethanol or methanol) and catalysts (hydrochloric acid) .

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates significant biological activities associated with this compound. Studies have shown its effectiveness against various pathogens, including fungi like Candida albicans and bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of cytochrome P450 enzymes critical for sterol biosynthesis in fungi .

Anticancer Potential

The compound is also being investigated for its potential in cancer therapy. Its unique structure may allow it to interact with specific molecular targets within cancer cells, potentially disrupting essential metabolic pathways. This interaction can lead to apoptosis in malignant cells .

Medicinal Chemistry

Drug Development

this compound is explored as a candidate for new drug formulations. Its derivatives have shown promise in treating various diseases due to their anti-inflammatory, antibacterial, and antifungal activities. The low cost and availability of triazoles make them attractive for pharmaceutical development .

Industrial Applications

Material Science

In industrial settings, this compound is utilized in developing new materials with specific properties. Its application extends to polymers and coatings that require enhanced durability or specific chemical resistance . The cyclobutane ring contributes to unique mechanical properties that can be beneficial in material design.

Case Studies

- Antifungal Activity Study : A study demonstrated that derivatives of triazole compounds exhibited potent antifungal activity against various strains of fungi. Minimum Inhibitory Concentration (MIC) assays revealed effective concentrations comparable to established antifungal agents .

- Antibacterial Efficacy Investigation : Another investigation reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies indicated strong interactions with bacterial enzymes, supporting their potential as novel antibiotic candidates .

- Antioxidant Properties Assessment : Some derivatives exhibited antioxidant activities measured through DPPH and ABTS assays, indicating their potential utility in preventing oxidative stress-related diseases .

作用機序

The mechanism of action of 5-cyclobutyl-3-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein structures. The exact pathways and targets can vary depending on the specific application and the biological context .

類似化合物との比較

Substituent Variations and Molecular Features

The following table highlights key structural differences between 5-cyclobutyl-3-phenyl-1H-1,2,4-triazole and its analogs:

Structural Characterization

Crystallographic tools such as SHELXL () and WinGX () are critical for resolving triazole structures, particularly for derivatives with complex substituents or metal coordination .

生物活性

5-Cyclobutyl-3-phenyl-1H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a five-membered ring structure containing three nitrogen atoms and two carbon atoms. The compound is synthesized through various methods, most commonly by cyclization reactions involving cyclobutyl hydrazine and phenyl isocyanate in the presence of solvents like ethanol or methanol and catalysts such as hydrochloric acid.

Synthetic Route Overview

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclobutyl hydrazine + Phenyl isocyanate | Ethanol, HCl catalyst | Formation of triazole ring |

| 2 | Oxidation (e.g., KMnO4) | Acidic medium | Formation of ketones or carboxylic acids |

| 3 | Reduction (e.g., LiAlH4) | Anhydrous ether | Formation of amines or alcohols |

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and antifungal agent. Triazoles are known for their effectiveness against a range of pathogens due to their ability to inhibit specific enzymes involved in fungal cell wall synthesis.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of fungi such as Candida albicans and bacteria including Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of cytochrome P450 enzymes critical for sterol biosynthesis in fungi.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The compound may interact with molecular targets within microbial cells, disrupting essential metabolic pathways. The binding affinity to these targets can be influenced by the unique structural features provided by the cyclobutyl and phenyl groups .

Case Studies and Research Findings

Several studies have examined the biological efficacy of triazole derivatives:

- Antifungal Activity : A study demonstrated that triazole compounds showed potent antifungal activity against various strains of fungi. The compounds were tested using Minimum Inhibitory Concentration (MIC) assays, revealing effective concentrations comparable to established antifungal agents .

- Antibacterial Efficacy : Another investigation into related triazoles reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies indicated strong interactions with bacterial enzymes, supporting their potential as novel antibiotic candidates .

- Antioxidant Properties : Some derivatives exhibited antioxidant activities measured through DPPH and ABTS assays, indicating their potential utility in preventing oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other triazole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Cyclopropyl-3-phenyl-1H-1,2,4-triazole | Smaller cycloalkane group | Moderate antifungal activity |

| 5-Cyclopentyl-3-phenyl-1H-1,2,4-triazole | Intermediate size | Enhanced antibacterial properties |

| 5-Cyclohexyl-3-phenyl-1H-1,2,4-triazole | Larger cycloalkane group | Broader spectrum of activity |

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-cyclobutyl-3-phenyl-1H-1,2,4-triazole?

- Methodological Answer : The synthesis typically involves refluxing a triazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) with cyclobutyl-substituted reagents in absolute ethanol, catalyzed by glacial acetic acid. Reaction conditions (e.g., 4 hours under reflux) and stoichiometric ratios (1:1 molar ratio of reactants) are critical for yield optimization. Post-reaction, solvent removal via reduced-pressure evaporation and purification by recrystallization or column chromatography is recommended. Characterization via -NMR and elemental analysis confirms structural integrity .

Q. How can researchers confirm the molecular structure of synthesized this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- -NMR : To identify proton environments, particularly cyclobutyl and phenyl substituents.

- Elemental Analysis : To verify empirical formula consistency.

- Mass Spectrometry : For molecular ion peak confirmation.

Cross-referencing data with computational predictions (e.g., DFT calculations) enhances reliability .

Q. What experimental precautions are necessary when handling triazole derivatives?

- Methodological Answer :

- Use fume hoods to avoid inhalation of volatile reagents.

- Separate and store chemical waste in labeled containers for professional disposal, especially halogenated byproducts.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact with intermediates like acetic acid or substituted benzaldehydes .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement can differentiate tautomers by precisely locating hydrogen atoms and bond lengths. For example, the dominance of 1H-1,2,4-triazole over 4H-1,2,4-triazole tautomers can be confirmed via electron density maps. Computational studies (e.g., DFT) complement experimental data to assess relative stability .

Q. How should researchers address conflicting reactivity data arising from tautomerism in triazole derivatives?

- Methodological Answer :

- Controlled Environment Studies : Conduct reactions under inert atmospheres to minimize tautomeric shifts.

- Spectroscopic Monitoring : Use in-situ -NMR or IR to track tautomer equilibria during reactions.

- Theoretical Modeling : Compare experimental results with computational predictions (e.g., Gibbs free energy differences between tautomers) to identify dominant pathways .

Q. What strategies improve the refinement of poorly diffracting crystals of this compound?

- Methodological Answer :

- SHELXL Features : Utilize "TWIN" and "PART" commands to model disordered regions (e.g., cyclobutyl ring flexibility).

- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- Validation Tools : Employ R-factors and CheckCIF to identify overfitting or missed symmetry .

Q. How can researchers evaluate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., tyrosinase or MAO) using spectrophotometric methods.

- PASS Prediction : Use computational tools to predict pharmacological activity based on structural analogs.

- Dose-Response Studies : Establish IC values via serial dilution and statistical analysis (e.g., nonlinear regression) .

Data Analysis and Contradiction Management

Q. How to interpret discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer :

- Replicate Experiments : Ensure consistency across multiple batches.

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted cyclobutyl precursors).

- Dynamic NMR : Detect conformational changes in cyclobutyl groups that may affect spectral readings .

Q. What computational methods validate the stability of this compound derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate thermal stability under physiological conditions.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions in crystal packing.

- ADMET Prediction : Assess pharmacokinetic properties (e.g., logP, bioavailability) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。